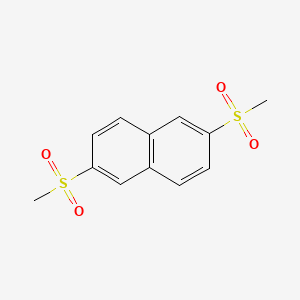

![molecular formula C12H13N3O5S B5542269 N-[4-(aminosulfonyl)phenyl]-2-(2,5-dioxo-1-pyrrolidinyl)acetamide](/img/structure/B5542269.png)

N-[4-(aminosulfonyl)phenyl]-2-(2,5-dioxo-1-pyrrolidinyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

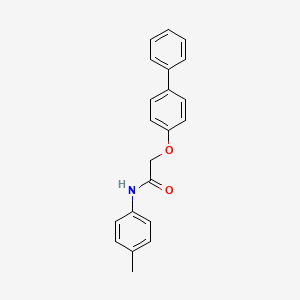

The synthesis of N-[4-(aminosulfonyl)phenyl]-2-(2,5-dioxo-1-pyrrolidinyl)acetamide derivatives involves various chemical reactions, including the pairing of benzenesulfonyl chloride with 1-aminopiperidine under controlled conditions, followed by substitution reactions to introduce different electrophiles. This process yields a series of derivatives displaying promising biological activities (Khalid et al., 2014).

Molecular Structure Analysis

The molecular structure of N-[4-(aminosulfonyl)phenyl]-2-(2,5-dioxo-1-pyrrolidinyl)acetamide derivatives has been extensively studied using techniques such as IR, EIMS, and 1H-NMR spectral data. These studies provide insights into the compound's structural characteristics and the basis for its chemical reactivity and interactions (Khalid et al., 2014).

Chemical Reactions and Properties

N-[4-(aminosulfonyl)phenyl]-2-(2,5-dioxo-1-pyrrolidinyl)acetamide undergoes various chemical reactions, including sulfonation, acylation, and chlorination, contributing to its diverse chemical properties and potential applications in chemical synthesis and pharmaceuticals (Khalid et al., 2014).

科学的研究の応用

Potential Therapeutic Applications

Antidepressant and Analgesic Properties : Ketamine, a related compound, has been shown to possess rapid-acting antidepressant effects, which may be useful in treating therapy-resistant depressive patients. It also exhibits analgesic properties, potentially reducing opioid consumption and chronic postsurgical pain after specific surgical procedures. However, its clinical usefulness is restricted by psychotomimetic and cognitive adverse effects, though S-ketamine has been reported to have fewer such effects compared to the racemate. The detailed pharmacokinetics and pharmacodynamics of ketamine in anesthesia and pain therapy highlight its hemodynamically stable anesthesia and neuroprotective properties without significantly affecting respiratory function (Peltoniemi, Hagelberg, Olkkola, & Saari, 2016).

Role in Antioxidant Therapy : N-acetyl-l-cysteine (NAC) is noted for its role as a precursor for glutathione synthesis, acting as an antioxidant. It has been explored for its potential in protecting against contrast-induced nephropathy and thrombosis, although results are conflicting. The review emphasizes that NAC's strength lies in targeted replenishment of glutathione in deficient cells rather than being a powerful antioxidant on its own (Rushworth & Megson, 2014).

Biogenic Amines in Food Safety : The study on biogenic amines, including their roles in intoxication, spoilage, and nitrosamine formation in fish, provides insights into food safety and quality determination. Understanding the relationship between biogenic amines and nitrosamine formation could elucidate mechanisms of scombroid poisoning and ensure the safety of fish products (Bulushi, Poole, Deeth, & Dykes, 2009).

Psychiatric Applications : The expanding research on alternatives to pharmacological therapies in psychiatry includes the investigation of N-acetylcysteine (NAC) in treating psychiatric disorders. NAC is emerging as a useful agent beyond being a precursor to the antioxidant glutathione, potentially modulating glutamatergic, neurotropic, and inflammatory pathways (Dean, Giorlando, & Berk, 2011).

特性

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-sulfamoylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O5S/c13-21(19,20)9-3-1-8(2-4-9)14-10(16)7-15-11(17)5-6-12(15)18/h1-4H,5-7H2,(H,14,16)(H2,13,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGBQZAHMHWJQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24822451 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(aminocarbonyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B5542191.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-methylbenzamide](/img/structure/B5542196.png)

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5542216.png)

![2-(3-methoxypropyl)-9-(6-methylpyrimidin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5542222.png)

![N-cyclopentyl-3-{5-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5542228.png)

![N-[4-(dimethylamino)benzylidene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine](/img/structure/B5542234.png)

![isobutyl 4-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B5542296.png)

![methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B5542305.png)